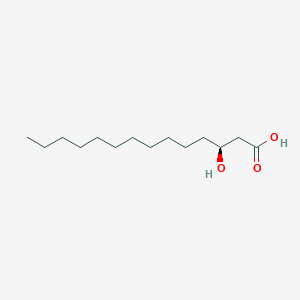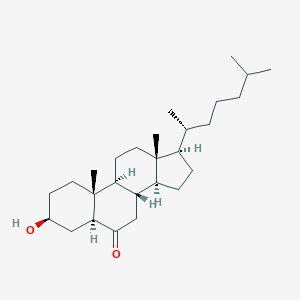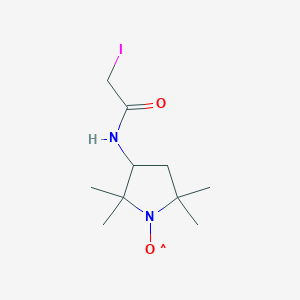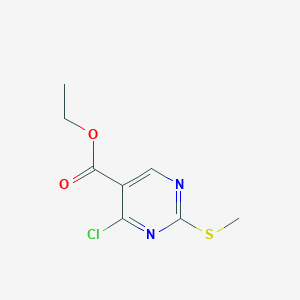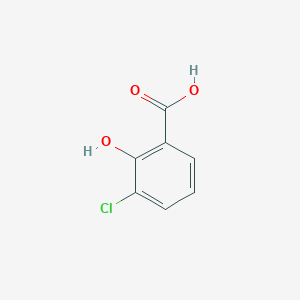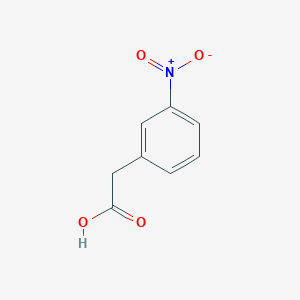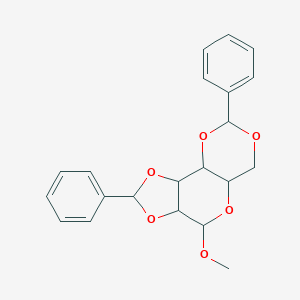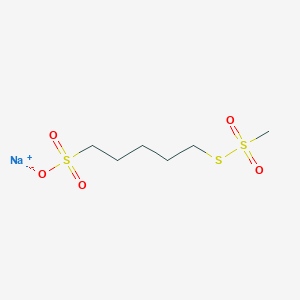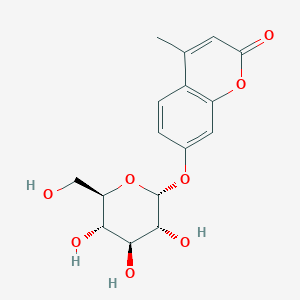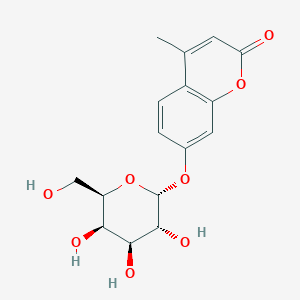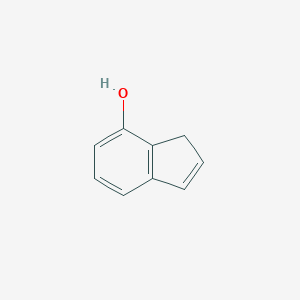![molecular formula C30H30Cl2N4O5 B014306 2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate CAS No. 203580-79-4](/img/structure/B14306.png)
2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound under discussion is a part of a broader class of chemicals with significant interest due to their potential applications in various fields, excluding drug use and dosage specifics. It's essential to understand the compound's synthesis, structure, and properties to explore its applications fully.
Synthesis Analysis
The synthesis of complex xanthene derivatives often involves multi-step reactions, starting with basic building blocks like chloroacetyl compounds and progressing through reactions involving ethyl, methyl, and amino groups. For example, the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate and its characterization through X-ray single-crystal diffraction analysis exemplifies the intricate synthesis procedures typical for such compounds (Wangchun Xiang, 2004).
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed through X-ray diffraction, revealing intricate details such as bond distances, conformational structures, and the presence of intra- and intermolecular hydrogen bonds, which are critical for understanding the compound's chemical behavior and reactivity (Wangchun Xiang, 2004).
Chemical Reactions and Properties
The compound's reactivity is influenced by its structural features, including the presence of amino groups and double bonds, which can participate in various chemical reactions. Studies on similar compounds provide insights into their reactivity patterns, such as the formation of leuco dye complexes with ethyl gallate, showcasing the diverse chemical behaviors these molecules can exhibit (J. Mizuguchi, 2008).
Physical Properties Analysis
Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the compound's behavior under different conditions. For instance, the low-temperature phase study of a related xanthene complex reveals the impact of temperature on the crystal structure and physical properties (J. Mizuguchi, 2008).
Chemical Properties Analysis
The compound's chemical properties, including its stability, reactivity, and interactions with other molecules, are vital for its potential applications. The synthesis and characterization of related compounds, such as ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, provide valuable information on the chemical behavior of similar complex molecules (İ. Koca et al., 2014).
Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
Compounds synthesized from benzamides of N,N-disubstituted ethylenediamines have been evaluated for their potential neuroleptic activities. These compounds have shown inhibitory effects on apomorphine-induced stereotypic behavior in rats, indicating a good correlation between structure and activity. For instance, certain benzamides have demonstrated enhanced activity compared to metoclopramide, suggesting their potential use as potent drugs with minimal side effects in treating psychosis (Iwanami et al., 1981).
Anticonvulsant Activity
Research on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has unveiled compounds with potent anticonvulsant activity against maximal electroshock-induced seizures in rats. These compounds, synthesized from phenylacetonitriles, have shown efficacy comparable to established anticonvulsant drugs, highlighting their potential in treating seizure disorders (Kelley et al., 1995).
Analgesic Properties
A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates have been synthesized and assessed for their analgesic and anti-inflammatory properties. These compounds have exhibited significant analgesic activities in mice and rats, surpassing the efficacy of reference drugs like glafenine and aminopyrine. This suggests their potential application in developing new analgesic agents (Manoury et al., 1979).
Antiepileptic Potential
Aminoisopropanoloxy derivatives of 2-xanthone have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown promising results in maximal electroshock and pentylenetetrazole-induced seizure models, indicating their potential as antiepileptic agents (Marona et al., 1998).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, compounds containing reactive groups like acyl chlorides should be handled with care as they can be harmful or irritating.
Zukünftige Richtungen
Future research could involve synthesizing the compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and interactions with various biological systems.
Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, specific experimental data and studies would be needed.
Eigenschaften
IUPAC Name |
2-[3-[2-[(2-chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O5/c1-35(13-11-33-27(37)17-31)19-7-9-23-25(15-19)41-26-16-20(36(2)14-12-34-28(38)18-32)8-10-24(26)29(23)21-5-3-4-6-22(21)30(39)40/h3-10,15-16H,11-14,17-18H2,1-2H3,(H2-,33,34,37,38,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTQHZQCFZUJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)CCl)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)CCNC(=O)CCl)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

